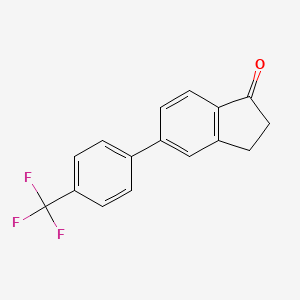

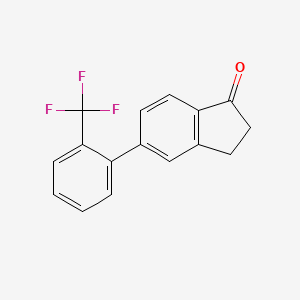

5-(2-(Trifluoromethyl)phenyl)-1-indanone

Descripción general

Descripción

5-(2-(Trifluoromethyl)phenyl)-1-indanone , also known as 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde , is an organic compound. Its chemical formula is C12H7F3O2 , and it has a molecular weight of 240.18 g/mol . The compound features a furan ring with a trifluoromethyl-substituted phenyl group attached.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthetic Pathways : The synthesis of compounds containing trifluoromethyl and indanone groups, like 5-trifluoromethyl-2-indanone, has been explored through multiple steps involving Knoevenagel condensation, Friedel-Crafts acylation, and asymmetric ring opening of epoxide. These compounds are characterized for their unique properties and potential applications in diverse fields such as pesticides, medicine, dyes, and functional materials due to their excellent bioactivities (Qian, 2014).

Pharmaceutical and Biological Applications

- Optical Limiting : Compounds with (trifluoromethyl)phenyl groups have been utilized in the synthesis of (octaaryltetraazaporphyrinato)indium(III) complexes for optical limiting applications. These compounds demonstrate significant optical limiting properties, which can be attributed to the electronic nature of the substituents (Vagin et al., 2003).

- Transient Receptor Potential A1 (TRPA1) Antagonists : A novel class of 5-(2-(trifluoromethyl)phenyl)indazoles has been discovered as potent antagonists of the TRPA1 ion channel, showing significant potential in the development of treatments for inflammatory pain. The optimization of these compounds involved exploring the structure-activity relationship around the indazole ring system, highlighting the critical role of the trifluoromethyl group at the 2-position of the phenyl ring (Rooney et al., 2014).

Advanced Materials and Chemistry

- Synthetic Methods : Innovative synthetic methods have been developed for the preparation of indanones and related compounds, utilizing superacidic conditions and catalysts like SbF5. These methods offer efficient pathways for the synthesis of indanone derivatives, which are valuable in medicinal chemistry and materials science (Saito et al., 2008).

Mecanismo De Acción

Target of Action

Similar compounds with trifluoromethylphenyl groups have been known to interact with various enzymes and receptors .

Mode of Action

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . This suggests that the compound may interact with its targets in a way that leads to changes in their function, potentially influencing cellular processes.

Biochemical Pathways

It’s worth noting that organofluorine compounds, like this one, are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .

Pharmacokinetics

Similar compounds with trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which could impact the bioavailability of the compound .

Result of Action

The trifluoromethyl group is known to enhance certain properties of drugs, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(2-(Trifluoromethyl)phenyl)-1-indanone. For instance, the compound is classified as combustible and may react with strong oxidizing agents . Additionally, it’s stable under normal conditions , suggesting that it may maintain its efficacy and stability in a variety of environments.

Propiedades

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O/c17-16(18,19)14-4-2-1-3-12(14)10-5-7-13-11(9-10)6-8-15(13)20/h1-5,7,9H,6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFSSVYKJRGEIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(Trimethoxysilyl)propyl]hexadecanamide](/img/structure/B3159562.png)

![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)